ProMMP-9 inhibitor-3c, chemically identified as N-(4-fluorophenyl)-4-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-ylthio)butanamide, is a selective inhibitor targeting the hemopexin-like domain of proMMP-9 (pro-matrix metalloproteinase 9). This compound has gained attention due to its potential therapeutic applications in cancer treatment by inhibiting cell migration and invasion associated with high levels of matrix metalloproteinase activity. The compound exhibits a binding affinity characterized by a dissociation constant (Kd) of approximately 320 nM, indicating its potency in disrupting interactions critical for cancer cell metastasis .
ProMMP-9 inhibitor-3c is classified under small molecule inhibitors specifically designed to target matrix metalloproteinases, particularly proMMP-9. The synthesis and characterization of this compound were reported in studies focusing on the design of selective inhibitors that can mitigate the pathological effects associated with MMP dysregulation in various diseases, including cancer .
The synthesis of proMMP-9 inhibitor-3c began with the resynthesis of an earlier lead compound (1a), which was modified to enhance its binding affinity and selectivity. The synthetic route involved several key steps:
This approach allowed for the generation of analogs that were screened for optimal binding characteristics against proMMP-9.
The molecular structure of proMMP-9 inhibitor-3c reveals several functional groups that contribute to its biological activity. The compound features a fluorophenyl group and a hexahydroquinazoline moiety, which are critical for its interaction with the hemopexin-like domain of proMMP-9.
The three-dimensional structure of proMMP-9 has been elucidated through X-ray crystallography, providing insights into the active site and the conformational dynamics necessary for inhibitor design. The structural data indicate that the prodomain blocks access to the catalytic site, making it a challenging target for inhibitor development .
ProMMP-9 inhibitor-3c operates primarily by disrupting the homodimerization of MMP-9, which is essential for its activation and function. This disruption prevents proMMP-9 from associating with integrins such as α4β1 and CD44, leading to decreased signaling through pathways involving epidermal growth factor receptor (EGFR) and subsequent phosphorylation events that promote cell migration and invasion .
The compound does not inhibit the catalytic activity of MMPs directly; instead, it modulates their activation state by blocking critical protein-protein interactions necessary for MMP function .
The mechanism by which proMMP-9 inhibitor-3c exerts its effects involves several key processes:
In vivo studies have demonstrated that treatment with proMMP-9 inhibitor-3c significantly reduces cancer cell invasion and angiogenesis in models such as the chicken chorioallantoic membrane assay .
ProMMP-9 inhibitor-3c is characterized by specific physical properties:
Chemical properties include stability under physiological conditions, which is crucial for maintaining efficacy during therapeutic applications. The compound has shown favorable pharmacokinetic profiles in preliminary studies.
ProMMP-9 inhibitor-3c shows promise in various scientific applications:
TIMP-1 (Tissue Inhibitor of Metalloproteinase-1) binds stoichiometrically (1:1) to the catalytic domain of ProMMP-9, enforcing latency by sterically blocking substrate access. This interaction occurs via the N-terminal domain of TIMP-1, which inserts into the active-site cleft of ProMMP-9. Crucially, TIMP-1 also binds the hemopexin domain (HPX) of ProMMP-9 through its C-terminal tail, forming a non-inhibitory ternary complex that regulates cellular release and localization. This dual-site binding stabilizes the zymogen but permits rapid activation upon proteolytic cleavage of the propeptide [1] [6]. Structural studies reveal that TIMP-1-bound ProMMP-9 adopts a compact conformation, restricting molecular flexibility and preventing spontaneous activation. Disruption of TIMP-1/HPX binding (e.g., via mutations or competitive inhibitors) reduces ProMMP-9 cellular retention by 70%, confirming its role in spatial regulation [6].
ProMMP-9 activation follows a stepwise proteolytic cascade. MMP-3 (stromelysin-1) cleaves the ProMMP-9 prodomain at Arg106‑Phe107, generating an intermediate form subsequently processed to active MMP-9 (82 kDa) through autolytic cleavage. Similarly, membrane-bound MT1-MMP activates ProMMP-2, which in turn cleaves ProMMP-9 at Ala93‑Met94. Cathepsin K, a lysosomal cysteine protease, directly activates ProMMP-9 in osteoclasts and tumor microenvironments by hydrolyzing the prodomain at multiple sites [7] [9]. This cascade is amplified on plasma membranes, where clustering of activators (e.g., MT1-MMP) and ProMMP-9 enhances activation efficiency by 15-fold compared to solution-phase reactions [9].
Table 1: Key Proteolytic Activators of ProMMP-9
Activator | Cleavage Site(s) | Activation Mechanism | Dependence |
---|---|---|---|
MMP-3 | Arg106-Phe107 | Initial prodomain cleavage | TIMP-2-regulated |
MT1-MMP/MMP-2 | Ala93-Met94 | MMP-2-mediated hydrolysis | Membrane localization |
Cathepsin K | Multiple sites | Direct prodomain degradation | Acidic pH |
The hemopexin domain (HPX) of ProMMP-9 acts as an allosteric switch governing enzymatic activity. Homodimerization via blade IV of HPX induces conformational changes that propagate to the catalytic site, enhancing substrate affinity. Hetero-interactions with cell-surface receptors (e.g., CD44 or α4β1 integrin) reposition the catalytic domain toward membranes, facilitating localized proteolysis. Monoclonal antibodies like GS-5745 bind HPX allosterically, inhibiting ProMMP-9 activation by 90% without blocking the catalytic zinc site [2] [6]. Similarly, synthetic inhibitor 3c (discussed later) disrupts HPX dimerization, abrogating integrin-mediated signaling [8].
The catalytic domain houses a conserved zinc-binding motif (H401E402L403G404H405) coordinating the catalytic Zn2+ ion. A water molecule polarized by Zn2+ and Glu402 performs nucleophilic attack on substrates. Three fibronectin type II (FNII) repeats embedded within this domain confer specificity for gelatin, elastin, and collagens IV/V. Mutagenesis of FNII residues (e.g., Arg277 or Tyr344) reduces collagenolytic activity by >80%, confirming their role as exosites for substrate docking [3] [6].
The HPX domain forms a four-bladed β-propeller stabilized by intra-blade disulfides. Blade IV harbors a dimerization interface (residues Phe660-Glu675) critical for homodimer assembly. Dimerized HPX binds CD44 and α4β1 integrin, triggering EGFR/Src phosphorylation and focal adhesion kinase (FAK) activation – events driving tumor cell migration. Inhibitor 3c binds this interface (Kd = 320 nM), dissociating dimers and suppressing FAK phosphorylation [2] [8] [9].
The three FNII repeats (residues 223–389) form a rigid collagen-binding module. Each repeat contains two antiparallel β-sheets stabilized by hydrophobic cores and disulfide bonds. Repeat 2 dominates gelatin binding (Kd = 1.4 μM), while Repeat 3 recognizes laminin and elastin. FNII repeats also mediate ProMMP-9 recruitment to fibroblasts via lysyl hydroxylase 3 (LH3), a cell-surface collagen-modifying enzyme. This positioning enables TGF-β activation and myofibroblast differentiation [3] [7].
Table 2: Functional Domains of ProMMP-9
Domain | Key Structural Features | Biological Functions | Targeting Compounds |
---|---|---|---|
Catalytic Domain | Zn2+-binding motif; 3 FNII inserts | Proteolysis of gelatin, collagen IV, elastin | Broad-spectrum MMPis |
Hemopexin Domain | 4-bladed β-propeller; Cys674-Cys674 dimer interface | Dimerization; CD44/integrin binding; signaling | 3c; GS-5745 |
Fibronectin Repeats | 3 tandem FNII modules; disulfide-stabilized | Collagen binding; LH3-dependent cell recruitment | Recombinant FN fragments |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0